molecular formula C14H19NO3S B11046081 N-[4-hydroxy-3-(3-hydroxypropyl)thiolan-3-yl]benzamide

N-[4-hydroxy-3-(3-hydroxypropyl)thiolan-3-yl]benzamide

Cat. No.: B11046081
M. Wt: 281.37 g/mol
InChI Key: KVDDTGXKMGBKNW-UHFFFAOYSA-N
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Description

N-[4-hydroxy-3-(3-hydroxypropyl)thiolan-3-yl]benzamide is a compound with a unique structure that includes a benzamide core and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-hydroxy-3-(3-hydroxypropyl)thiolan-3-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and green solid acid catalysts can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-hydroxy-3-(3-hydroxypropyl)thiolan-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzamide core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-hydroxy-3-(3-hydroxypropyl)thiolan-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-hydroxy-3-(3-hydroxypropyl)thiolan-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-hydroxy-3-(3-hydroxypropyl)thiolan-3-yl]benzamide include other benzamide derivatives and thiolane-containing compounds. Examples include:

Uniqueness

This compound is unique due to its specific combination of a benzamide core and a thiolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

IUPAC Name

N-[4-hydroxy-3-(3-hydroxypropyl)thiolan-3-yl]benzamide

InChI

InChI=1S/C14H19NO3S/c16-8-4-7-14(10-19-9-12(14)17)15-13(18)11-5-2-1-3-6-11/h1-3,5-6,12,16-17H,4,7-10H2,(H,15,18)

InChI Key

KVDDTGXKMGBKNW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1)(CCCO)NC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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